molecular formula C15H17BrN2 B1415028 N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine CAS No. 1039958-10-5

N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine

Cat. No.: B1415028
CAS No.: 1039958-10-5
M. Wt: 305.21 g/mol
InChI Key: GHOWWJYCGVYPLY-UHFFFAOYSA-N
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Description

N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine is a chemical compound belonging to the class of diamines. It is characterized by the presence of a benzyl group, a bromine atom, and an ethyl group attached to a benzene ring. This compound is widely used in various fields of scientific research due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of benzyl and ethyl groups. The general synthetic route involves:

    Bromination: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.

    N-alkylation: The brominated benzene derivative undergoes N-alkylation with benzyl chloride and ethylamine under basic conditions to form the desired diamine compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and N-alkylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.

    Nucleophilic Substitution: The bromine atom can also be substituted by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, iodine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products:

    Electrophilic Aromatic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

    Nucleophilic Substitution: Products include benzene derivatives with nucleophiles replacing the bromine atom.

Scientific Research Applications

N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine is utilized in a wide range of scientific research applications, including:

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: The compound is employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions of the reactions .

Comparison with Similar Compounds

  • 1-N-benzyl-4-chloro-1-N-ethylbenzene-1,2-diamine
  • 1-N-benzyl-4-iodo-1-N-ethylbenzene-1,2-diamine
  • 1-N-benzyl-4-fluoro-1-N-ethylbenzene-1,2-diamine

Comparison: N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative exhibits different reactivity patterns in electrophilic and nucleophilic substitution reactions, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(16)10-14(15)17/h3-10H,2,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOWWJYCGVYPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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